molecular formula C21H19NO2 B5645939 N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide

Cat. No.: B5645939
M. Wt: 317.4 g/mol
InChI Key: XWIAZIYULPZGDL-UHFFFAOYSA-N
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Description

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide is an organic compound with the molecular formula C15H15NO2. It is known for its unique structure, which includes a phenylmethoxy group attached to a phenyl ring, further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide typically involves the reaction of 4-acetamidophenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-acetamidophenol is replaced by a benzyl group .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

    Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate anti-inflammatory markers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate inflammatory pathways and potential use in drug development highlight its significance .

Properties

IUPAC Name

N-[4-(4-phenylmethoxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-16(23)22-20-11-7-18(8-12-20)19-9-13-21(14-10-19)24-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIAZIYULPZGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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